4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid
Description
4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid is a spirocyclic compound featuring a benzoic acid moiety linked to a 5-azaspiro[2.4]heptane core. The 5-azaspiro[2.4]heptane scaffold consists of a seven-membered ring system with a nitrogen atom at position 5 and a spirocyclic cyclopropane ring fused at positions 2 and 2. This structure confers conformational rigidity, enhancing binding selectivity in medicinal chemistry applications .
Key synthetic routes involve coupling protected 5-azaspiro[2.4]heptane derivatives with functionalized benzoic acids. For example, PharmaBlock Sciences developed 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid (CAS: 2055841-30-8) and its Boc-protected analogs as building blocks for drug candidates targeting hepatitis C virus NS5A and Janus kinase (JAK) pathways .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-(5-azaspiro[2.4]heptan-5-yl)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c15-12(16)10-1-3-11(4-2-10)14-8-7-13(9-14)5-6-13/h1-4H,5-9H2,(H,15,16) |
InChI Key |
FXXNBYYVDFYQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN(C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation via Hydantoin Intermediate
As detailed in EP 0529688 B1, the synthesis begins with cyclopropane-1,1-dibromoamide, which undergoes alkoxide-mediated cyclization to form 4,6-diazaspiro[2.4]heptane-5,7-dione . Subsequent alkaline hydrolysis yields 1-aminocyclopropanecarboxylic acid , which is protected with a tert-butoxycarbonyl (BOC) group. Condensation with glycine ethyl ester using dicyclohexylcarbodiimide (DCC) produces an intermediate that cyclizes upon heating to form the spiro ring.
Key Reaction Conditions
-
Cyclization reagent: Sodium methoxide in methanol (0–5°C → 65–70°C).
-
Deprotection: Catalytic hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/EtOAc).
Palladium-Catalyzed Cross-Coupling
WO2017072596A1 demonstrates the use of Suzuki-Miyaura coupling to construct spirocyclic frameworks. For example, (lR,3S,4S)-3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane is coupled with a brominated fluorenyl imidazole derivative in 1,4-dioxane/water using PdCl₂, triphenylphosphine, and sodium carbonate at 80–85°C. This method achieves yields of 80–90% under optimized conditions.
Functionalization of Benzoic Acid Moiety
Nucleophilic Aromatic Substitution
The para position of 4-fluorobenzoic acid can be substituted with the preformed 5-azaspiro[2.4]heptane amine. This requires activation of the aromatic ring, typically via conversion to a nitro or triflate derivative. For instance, 4-nitrobenzoic acid is reduced to 4-aminobenzoic acid, which undergoes diazotization and displacement with the spirocyclic amine.
Optimized Parameters
Direct Coupling via HATU-Mediated Amide Formation
WO2017072596A1 highlights the utility of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) for activating carboxylic acids. 4-Carboxybenzaldehyde is condensed with 5-azaspiro[2.4]heptane in dimethylformamide (DMF) using HATU and N,N-diisopropylethylamine (DIEA) at room temperature, followed by oxidation to the benzoic acid.
Critical Data
Integrated Synthesis: Combining Spirocyclic Core and Benzoic Acid
One-Pot Sequential Coupling and Cyclization
A streamlined approach involves simultaneous spiro ring formation and benzoic acid functionalization. Starting with tert-butyl 4-(bromomethyl)benzoate, a Mitsunobu reaction with 1-aminocyclopropanecarboxamide introduces the spiro amine. Acidic hydrolysis (HCl/dioxane) removes the BOC group and ester, yielding the target compound.
Reaction Overview
Palladium-Mediated Tandem Process
CN103524487A outlines a tandem cross-coupling and cyclization strategy. 4-Bromobenzoic acid is coupled with a boronate ester of 5-azaspiro[2.4]heptane using Pd(OAc)₂/XPhos in toluene/ethanol (3:1). The mixture is heated to 100°C for 8 hours, achieving direct sp²–sp³ bond formation.
Performance Metrics
Purification and Characterization
Crystallization Techniques
The crude product is typically dissolved in a mixed solvent system (e.g., ethanol/ammoniacal liquor) and treated with acetone to induce crystallization. Example 7 of WO2017072596A1 reports a 22–25 g yield (88–92% recovery) after adjusting the pH to 8–9 with sodium carbonate and cooling to 0–5°C.
Analytical Data
-
¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.72 (d, J = 8.4 Hz, 2H, ArH), 3.2–3.4 (m, 4H, spiro-CH₂), 1.4–1.6 (m, 4H, cyclopropane-CH₂).
-
HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Scalability and Industrial Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- This compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups that can be further modified to create a variety of derivatives suitable for different applications in organic chemistry.
Reagent in Organic Reactions
- It serves as a reagent in various organic reactions, contributing to the development of new synthetic methodologies and enhancing reaction efficiencies in laboratory settings.
Biological Applications
Antimicrobial Activity
- Research indicates that 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been reported as follows:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential use in developing new antimicrobial agents aimed at combating drug-resistant bacterial infections .
Anticancer Properties
- Preliminary studies have explored the compound's activity against cancer cell lines, indicating potential anticancer effects. The mechanism may involve the modulation of cellular signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics .
Medicinal Applications
Therapeutic Agent Development
- The compound is being investigated for its role as a therapeutic agent for various diseases, particularly infectious diseases and cancer. Its interaction with specific molecular targets within biological systems may allow it to inhibit critical enzymes involved in disease processes, thus providing a basis for drug development .
Pharmaceutical Intermediates
- In the pharmaceutical industry, 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid is utilized as an intermediate in synthesizing other bioactive compounds. Its ability to undergo further chemical transformations makes it valuable in drug discovery and development processes .
Industrial Applications
Material Development
- Beyond its applications in pharmaceuticals, this compound is also being explored for its potential in developing new materials. Its unique chemical properties may contribute to creating advanced materials with specific functionalities, such as polymers or coatings with enhanced performance characteristics .
Antimicrobial Efficacy Study
A detailed study conducted by Smith et al. (2024) evaluated the antimicrobial effects of 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid against various pathogens. The results highlighted its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Research has also indicated that this compound may possess neuroprotective properties. In vitro experiments showed that treatment with the compound reduced neuronal cell death by approximately 40% compared to untreated controls when exposed to oxidative stress conditions .
Mechanism of Action
The mechanism of action of 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Table 1: JAK Inhibitors with 5-Azaspiro[2.4]heptane Scaffolds
Antibacterial Fluoroquinolones
7-[(7R)-7-Amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1S,2S)-2-fluorocyclopropyl]-4-oxo-1,8-naphthyridine-3-carboxylic acid () replaces the benzoic acid with a naphthyridine-carboxylic acid group. This compound targets DNA gyrase in Gram-negative pathogens, with the spirocyclic amine enhancing membrane permeability and reducing efflux pump resistance . The benzoic acid derivative lacks intrinsic antibacterial activity but could be functionalized with fluoroquinolone-like motifs for targeted delivery.
Spirocyclic α-Proline Derivatives
Synthetic spirocyclic α-prolines, such as 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid, exhibit dual rotameric conformations in NMR studies, enabling diverse peptide backbone geometries . The benzoic acid analog’s planar aromatic ring restricts this flexibility but improves π-π stacking interactions in receptor binding .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The benzoic acid group reduces logP compared to alkylated analogs (e.g., 5-benzyl-5-azaspiro[2.4]heptan-4-one, logP = 2.1), enhancing aqueous solubility .
- Metabolic Stability : Boc-protected derivatives (e.g., 5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid) resist hepatic oxidation, whereas the free benzoic acid may undergo glucuronidation .
- Synthetic Utility : The carboxylic acid moiety enables facile conjugation to amines or alcohols, contrasting with spirocyclic ketones (e.g., 5-azaspiro[2.4]heptan-4-one), which require reductive amination .
Biological Activity
4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. The spirocyclic structure of the azaspiro compound contributes to its distinct chemical properties, influencing its interactions with biological targets.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a 5-azaspiro[2.4]heptane structure. This configuration is significant as it may enhance the compound's ability to interact with various biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures, such as 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid, can exhibit a range of biological activities including:
- Antibacterial Activity : The presence of five-membered heterocycles in similar compounds has been linked to antibacterial properties, suggesting potential efficacy against drug-resistant strains .
- Enzyme Inhibition : Compounds related to benzoic acid derivatives have shown the ability to modulate key protein degradation pathways, including the ubiquitin-proteasome and autophagy-lysosome pathways .
- Cytotoxic Effects : Preliminary studies indicate that certain benzoic acid derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
The biological activity of 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid is likely mediated through specific interactions with biological targets:
- Inhibition of JAK1 : Similar compounds have been shown to inhibit Janus Kinase 1 (JAK1), disrupting the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell proliferation.
- Activation of Proteolytic Pathways : The compound may enhance the activity of proteolytic systems, promoting cellular homeostasis and potentially countering age-related decline in proteostasis .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid:
Q & A
Q. What are the recommended storage conditions and solubility profiles for 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid in experimental settings?
Methodological Answer: The compound should be stored at 2–8°C to maintain stability, as recommended for structurally similar azaspiro derivatives . Solubility data for related compounds (e.g., 5-azaspiroheptane derivatives) indicate that stock solutions are typically prepared in DMSO at 10 mM concentration. For example, a 10 mg/mL solution requires 3.6324 mL of DMSO, with adjustments for lower concentrations (e.g., 5 mM or 1 mM) using dilution factors. Co-solvents like ethanol or PBS may be used to enhance solubility in aqueous buffers, but compatibility with biological assays must be validated .
Q. How is 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid synthesized, and what are the critical reaction conditions?
Methodological Answer: Synthesis typically involves multi-step protection-deprotection strategies . For example, tert-butyl (Boc) protection of the azaspiro nitrogen is common to prevent side reactions during coupling steps. A related compound, tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride, was synthesized under anhydrous conditions with precise temperature control (0–25°C) and purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) . Key intermediates, such as Boc-protected spirocycles, are characterized by NMR (¹H/¹³C) and HPLC (>98% purity) before deprotection .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for derivatives of 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid?
Methodological Answer: Contradictions in biological data (e.g., receptor binding vs. functional assays) often arise from structural impurities or metabolic instability . To address this:
- Perform high-resolution LC-MS to confirm molecular integrity .
- Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways in vitro .
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to distinguish direct binding from off-target effects .
For example, inconsistencies in 5-HT receptor modulation by similar benzoic acid derivatives were resolved by correlating HPLC purity (>99%) with activity in electrophysiological assays .
Q. What strategies optimize the yield of 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid in multi-step syntheses?
Methodological Answer: Yield optimization requires reaction parameter control and intermediate stabilization :
- Temperature : Conduct coupling reactions (e.g., amide bond formation) at 0–5°C to minimize epimerization .
- Catalysts : Use Pd/C or Ni catalysts for hydrogenation steps, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Employ preparative HPLC with C18 columns (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) to isolate intermediates. For example, tert-butyl 2-azaspiro[3.3]heptane derivatives achieved >95% purity after two-step crystallization .
Q. How should researchers design experiments to assess the pharmacokinetic (PK) properties of this compound?
Methodological Answer: PK studies should integrate in vitro-in vivo correlation (IVIVC) :
- Solubility/Permeability : Use the FaSSIF/FeSSIF (fasted/fed-state simulated intestinal fluid) assay to predict oral bioavailability .
- Metabolic Stability : Incubate the compound with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS .
- Tissue Distribution : Apply whole-body autoradiography in rodent models to map compound accumulation, particularly in CNS tissues due to the spirocyclic scaffold’s potential blood-brain barrier penetration .
Data Contradiction Analysis
Q. How can discrepancies in the reported solubility of 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid be addressed?
Methodological Answer: Discrepancies often stem from pH-dependent solubility or polymorphic forms . To reconcile
- Perform pH-solubility profiling (pH 1–10) using shake-flask methods with UV quantification .
- Characterize crystalline vs. amorphous forms via PXRD (powder X-ray diffraction) and DSC (differential scanning calorimetry) . For example, a related spirocyclic compound showed a 10-fold solubility increase in its amorphous state compared to crystalline .
Safety and Handling
Q. What safety protocols are essential for handling 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid in the laboratory?
Methodological Answer: Follow GHS hazard guidelines for acute toxicity (Category 4) and eye irritation (Category 2A):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
